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molecular formula C14H13BrFNO3 B8679008 Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Methyl 2-(8-bromo-6-fluoro-1-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate

Cat. No. B8679008
M. Wt: 342.16 g/mol
InChI Key: ZWAXJALQOJNWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07144913B2

Procedure details

To a suspension of the ketone of Step 6 (800 mg, 3 mmol) in THF (10 mL) was added methyl bromoacetate (2.3 g, 15 mmol) and 1 g of Zn-copper couple. The reaction mixture was put in a sonicator at r.t. until an exotherm was observed. The reaction flask was cooled in an ice bath to keep the internal temperature below 50° C. and the mixture was stirred at r.t. for 1 hour. The reaction mixture was poured into a 2:1 mixture of saturated aqueous NH4Cl/EtOAc (100 mL) and filtered on paper. The filtrate was extracted with EtOAc, the combined organic layers were washed with brine and water, dried over Na2SO4 and concentrated. The residue was purified by silica gel chromatography eluted with 35% EtOAc in Hexanes to provide 780 mg of the title compound as a pale yellow oil.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Name
NH4Cl EtOAc
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:14](=[O:15])[CH2:13][CH2:12][N:6]3[C:7]=2[CH:8]=[C:9]([F:11])[CH:10]=1.Br[CH2:17][C:18]([O:20][CH3:21])=[O:19].[NH4+].[Cl-].CCOC(C)=O>C1COCC1.[Zn].[Cu]>[Br:1][C:2]1[C:3]2[CH:4]=[C:5]3[C:14]([CH2:17][C:18]([O:20][CH3:21])=[O:19])([OH:15])[CH2:13][CH2:12][N:6]3[C:7]=2[CH:8]=[C:9]([F:11])[CH:10]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
1 g
Type
catalyst
Smiles
[Zn].[Cu]
Step Three
Name
NH4Cl EtOAc
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[Cl-].CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was put in a sonicator at r.t. until an exotherm
TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the internal temperature below 50° C.
FILTRATION
Type
FILTRATION
Details
filtered on paper
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluted with 35% EtOAc in Hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=2C=C3N(C2C=C(C1)F)CCC3(O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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